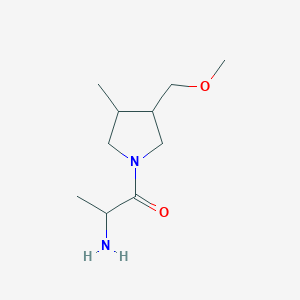

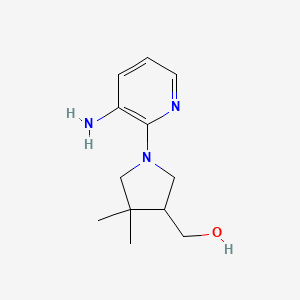

1-(3-Aminopropyl)-3-propylpiperidin-4-ol

Vue d'ensemble

Description

3-Amino-1-propanol is a linear primary alkanolamine .

Synthesis Analysis

3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Molecular Structure Analysis

The molecular structure analysis of similar compounds like N-[1-(3-aminopropyl)imidazole]-3,5-di-tert-butylsalicylaldimine has been carried out using techniques like nuclear magnetic resonance, vibrational spectra, and mass spectra .Chemical Reactions Analysis

Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .Physical and Chemical Properties Analysis

The physical and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method were examined in this study. 3-Aminopropyl triethoxysilane was applied as a functionalized agent .Applications De Recherche Scientifique

Plant Growth Stimulation

A study focused on the preparation and evaluation of a plant growth stimulator based on a structurally similar compound, demonstrating its efficacy in stimulating the growth of spring wheat grains. This research highlights the potential of such compounds as domestic growth regulators in agriculture (Kishibayev et al., 2019).

Chemical Synthesis and Coordination Chemistry

Research on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds structurally related to "1-(3-Aminopropyl)-3-propylpiperidin-4-ol", has provided insights into the formation of Cu(II) complexes. These findings contribute to our understanding of inter- and intramolecular interactions in coordination chemistry, potentially informing the design of new materials and catalysts (Keypour et al., 2015).

Dendrimer Synthesis

The synthesis and biological evaluation of 3-amino-propan-1-ol-based poly(ether imine) dendrimers illustrate the utility of such compounds in creating non-toxic dendrimers. This research underscores the potential of these materials in biological applications, such as drug delivery systems (Krishna et al., 2005).

Ionic Liquids and Material Properties

A study on the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers explores the use of compounds similar to "this compound" in creating new ionic liquids. These materials exhibit unique properties, such as low glass transition temperatures and high conductivity, relevant for various technological applications (Shevchenko et al., 2017).

Nonlinear Optical Materials

Research involving the synthesis of compounds with asymmetrical hydrogen-bonding networks for inducing polarity in [VO3]nn- chain compounds indicates the potential of "this compound" analogs in developing materials with nonlinear optical properties. These materials could have applications in photonics and optoelectronics (Smith et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-aminopropyl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-4-10-9-13(7-3-6-12)8-5-11(10)14/h10-11,14H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHABCNHOKJBKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)

![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480007.png)

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)